
2,3'-ANHYDRO-1-(2'-DEOXY-5'-O-METHYLSULFONYL-beta-D-THREO-PENTOFURANOSYL)-THYMINE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3’-ANHYDRO-1-(2’-DEOXY-5’-O-METHYLSULFONYL-beta-D-THREO-PENTOFURANOSYL)-THYMINE is a synthetic nucleoside analog. Nucleoside analogs are compounds structurally similar to naturally occurring nucleosides, which are the building blocks of nucleic acids like DNA and RNA. These analogs are often used in scientific research and medicine, particularly in antiviral and anticancer therapies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,3’-ANHYDRO-1-(2’-DEOXY-5’-O-METHYLSULFONYL-beta-D-THREO-PENTOFURANOSYL)-THYMINE typically involves multiple steps, including the protection of functional groups, selective activation, and coupling reactions. Common reagents might include protecting groups like silyl ethers, activating agents like triflates, and coupling reagents such as phosphoramidites.
Industrial Production Methods
Industrial production methods for nucleoside analogs often involve large-scale chemical synthesis using automated synthesizers. These methods are optimized for high yield and purity, often involving chromatography and crystallization steps to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2,3’-ANHYDRO-1-(2’-DEOXY-5’-O-METHYLSULFONYL-beta-D-THREO-PENTOFURANOSYL)-THYMINE can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups to hydroxyl groups.
Substitution: Replacement of functional groups with other groups.
Common Reagents and Conditions
Common reagents for these reactions might include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or aldehydes, while substitution reactions could introduce new functional groups like halides or amines.
Applications De Recherche Scientifique
2,3’-ANHYDRO-1-(2’-DEOXY-5’-O-METHYLSULFONYL-beta-D-THREO-PENTOFURANOSYL)-THYMINE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with enzymes and nucleic acids.
Medicine: Investigated for its potential antiviral and anticancer properties.
Industry: Used in the development of pharmaceuticals and diagnostic tools.
Mécanisme D'action
The mechanism of action of 2,3’-ANHYDRO-1-(2’-DEOXY-5’-O-METHYLSULFONYL-beta-D-THREO-PENTOFURANOSYL)-THYMINE involves its incorporation into nucleic acids, where it can interfere with the normal function of DNA and RNA. This can inhibit the replication of viruses or the proliferation of cancer cells. The molecular targets and pathways involved include DNA polymerases and reverse transcriptases.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other nucleoside analogs such as:
- 2’,3’-Dideoxyinosine (ddI)
- 2’,3’-Dideoxycytidine (ddC)
- 2’,3’-Didehydro-2’,3’-dideoxythymidine (d4T)
Uniqueness
What sets 2,3’-ANHYDRO-1-(2’-DEOXY-5’-O-METHYLSULFONYL-beta-D-THREO-PENTOFURANOSYL)-THYMINE apart is its specific structural modifications, which can confer unique properties such as increased stability or altered biological activity.
Propriétés
IUPAC Name |
(4-methyl-5-oxo-8,11-dioxa-2,6-diazatricyclo[7.2.1.02,7]dodeca-3,6-dien-10-yl)methyl methanesulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O6S/c1-6-4-13-9-3-7(19-11(13)12-10(6)14)8(18-9)5-17-20(2,15)16/h4,7-9H,3,5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLNYOOGYXGODSD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C3CC(C(O3)COS(=O)(=O)C)OC2=NC1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

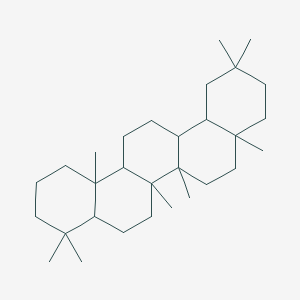

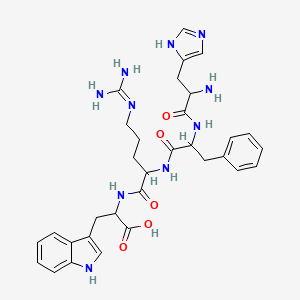



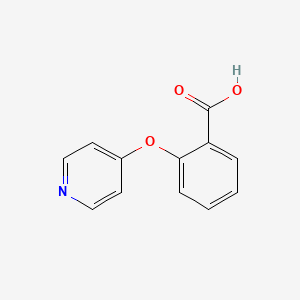
![2-amino-N-[1-(8-chloro-1-oxo-2-phenylisoquinolin-3-yl)ethyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B12108483.png)
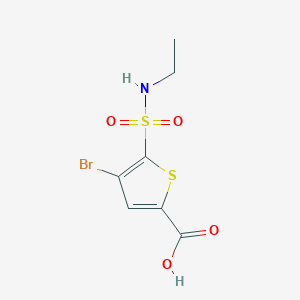
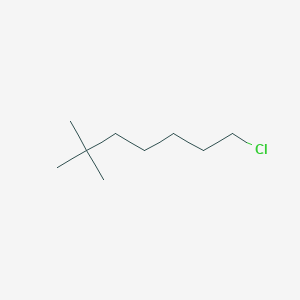
![[Trp3,Arg5]-Ghrelin (1-5) (human, rat)](/img/structure/B12108502.png)
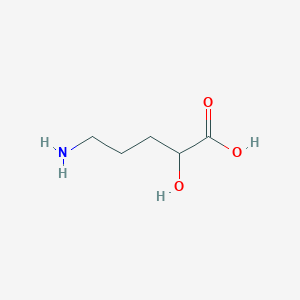
![Tert-butyl 2-tert-butyl-5-[(2-fluoro-5-formyl-4-phenylmethoxyphenyl)methyl]-3-methyl-4-oxoimidazolidine-1-carboxylate](/img/structure/B12108510.png)
